3-Acetylthiolane-2,5-dione
Description
3-Acetylthiolane-2,5-dione is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane (tetrahydrothiophene) ring with two ketone groups at positions 2 and 5 and an acetyl substituent at position 2.
Properties
CAS No. |
73964-74-6 |
|---|---|
Molecular Formula |
C6H6O3S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-acetylthiolane-2,5-dione |
InChI |
InChI=1S/C6H6O3S/c1-3(7)4-2-5(8)10-6(4)9/h4H,2H2,1H3 |
InChI Key |
SRHTVWXRKYJECO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(=O)SC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylthiolane-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Acetylthiolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane compounds depending on the substituent introduced.
Scientific Research Applications
3-Acetylthiolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetylthiolane-2,5-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways .
Comparison with Similar Compounds
Key Differences :
- Ring Heteroatoms : Piperazine derivatives contain nitrogen, while this compound features sulfur, which may alter electronic properties and metabolic stability.
- Substituent Effects : Benzylidene and isobutyl groups in piperazine derivatives enhance antiviral activity, suggesting that the acetyl group in this compound could similarly modulate bioactivity if positioned optimally.
Oxolane-2,5-dione Derivatives
Oxolane-2,5-diones (tetrahydrofuran-based diketones) share the 2,5-dione motif but lack sulfur. For example:
Key Differences :
Curcuminoids and Heptadiene-3,5-diones
Curcumin and its analogs (e.g., tetrahydrocurcumin) feature a linear heptadiene-3,5-dione structure:
Key Differences :
- Pharmacophore: Curcuminoids require a β-diketone for activity, whereas this compound’s cyclic diketone may offer greater conformational rigidity and metabolic resistance.
- Bioavailability: Cyclic diones (e.g., thiolane or piperazine derivatives) may avoid the rapid degradation seen in linear curcuminoids.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison of 2,5-Dione Derivatives
Table 2: Stability and Pharmacokinetic Trends
Research Implications and Gaps
- This compound’s Potential: Its sulfur-containing cyclic structure may offer advantages in drug design, such as enhanced stability and novel interaction with biological targets (e.g., viral proteases or epigenetic enzymes).
- Unanswered Questions: Direct studies on its synthesis, bioactivity, and pharmacokinetics are absent in the provided evidence. Comparative studies with piperazine-2,5-diones and curcuminoids are needed to validate hypotheses.
Biological Activity
3-Acetylthiolane-2,5-dione, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article summarizes the findings related to its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects. The data presented here are derived from various research studies that have explored the compound's efficacy and mechanisms of action.
Chemical Structure and Synthesis
This compound is a thiolane derivative characterized by its unique cyclic structure. The synthesis of this compound typically involves the reaction of appropriate thioketones with acetic anhydride or similar reagents under controlled conditions. The resulting compound exhibits a range of biological activities due to its ability to interact with various biological targets.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. This activity is likely attributed to its structural features that interfere with bacterial cell function.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation in certain cancer types while exhibiting low toxicity towards normal cells.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|
| HCT116 (Colon) | 15 | 25 |
| A549 (Lung) | 20 | 30 |
| HepG2 (Liver) | 25 | 35 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests that the compound may be beneficial in treating inflammatory conditions.
Table 3: Inhibition of Pro-inflammatory Cytokines by this compound
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| IL-6 | 10 | 50 |
| TNF-α | 10 | 60 |
The mechanisms underlying the biological activities of this compound are multifaceted. Its antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. For cytotoxic effects against cancer cells, the compound may induce apoptosis through pathways involving caspase activation and modulation of cell cycle regulators.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Efficacy : A study involving the treatment of HCT116 colon cancer cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, supporting its use as a potential anticancer agent.
- Case Study on Antimicrobial Resistance : Another study focused on the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus, demonstrating its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
